N-[(oxiran-2-yl)methoxy]cyclopentanimine
Overview
Description
Scientific Research Applications
Corrosion Inhibition
N-[(oxiran-2-yl)methoxy]cyclopentanimine derivatives, specifically aromatic epoxy monomers like AEM1 and AEM2, exhibit promising applications in corrosion inhibition for carbon steel in acidic environments. These compounds have been characterized using various spectroscopy techniques and demonstrated high effectiveness as corrosion inhibitors, following a Langmuir isotherm model for adsorption. Their efficacy is supported by both experimental and computational studies, highlighting their potential in protecting metals from corrosive dissolution (Dagdag et al., 2019).
Synthetic Applications
Research on this compound derivatives has also uncovered their utility in synthetic chemistry. For instance, they have been used in the synthesis of oxiranes and oxetanes from corresponding halohydrins under neutral conditions, preserving sensitive functional groups and yielding products in good to high efficiency. This method provides a versatile approach to constructing epoxides and oxetanes, which are valuable intermediates in organic synthesis (Fujiwara et al., 1990).
Antiproliferative Activity
The antiproliferative evaluation of this compound derivatives has identified compounds with potent activities against various cancer cell lines. One study synthesized derivatives targeting the growth of Hela, SKHep, MDA-MB-231, and H1299 cells, with one compound exhibiting strong antiproliferative activities. This compound was also found to be a potent DNA intercalating agent, inducing DNA damage and affecting the expression of genes involved in cell survival and death, suggesting its potential as a therapeutic agent for cancer treatment (Tseng et al., 2014).
Properties
IUPAC Name |
N-(oxiran-2-ylmethoxy)cyclopentanimine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-2-4-7(3-1)9-11-6-8-5-10-8/h8H,1-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGWFBWWLSCTPRG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NOCC2CO2)C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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